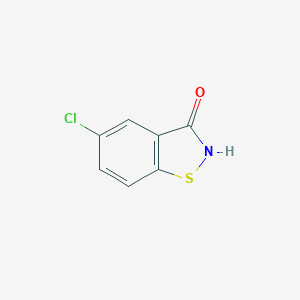

5-Chloro-1,2-benzisothiazol-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFOEVOXKZUQPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195833 | |

| Record name | 5-Chloro-1,2-benzisothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4337-43-3 | |

| Record name | 5-Chloro-1,2-benzisothiazol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4337-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1,2-benzisothiazolin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1,2-benzisothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,2-benzisothiazol-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-1,2-BENZISOTHIAZOLIN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI9I6I0I4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Chloro-1,2-benzisothiazol-3(2H)-one and Its Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2-benzisothiazol-3(2H)-one is a significant heterocyclic compound belonging to the isothiazolinone class. These compounds are widely recognized for their potent biocidal properties, effective against a broad spectrum of bacteria, fungi, and yeast.[1][2] The introduction of a chlorine atom at the 5-position of the benzisothiazole ring enhances its antimicrobial activity and modifies its physicochemical properties. This guide provides an in-depth overview of the primary synthetic pathways for the this compound core structure and the subsequent derivatization at the nitrogen atom, offering valuable insights for researchers in medicinal chemistry, materials science, and biocide development.

Core Synthesis of the this compound Ring

The construction of the benzisothiazolone scaffold can be broadly categorized into intramolecular and intermolecular pathways. The choice of route often depends on the availability of starting materials, desired scale, and reaction efficiency.

Pathway 1: Intramolecular Oxidative Cyclization of 2-Mercaptobenzamides

A prevalent and efficient method for synthesizing the benzisothiazol-3(2H)-one ring system involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamide precursors.[3] This pathway relies on the formation of a nitrogen-sulfur (N-S) bond from N-H and S-H groups. Various catalytic systems have been developed to facilitate this transformation under mild conditions, often using molecular oxygen as the ultimate oxidant.[3]

Key catalytic systems include:

-

Copper(I) Catalysis: A Cu(I)-catalyzed method enables the intramolecular N–S bond formation under an oxygen atmosphere, providing excellent yields of various benzisothiazol-3(2H)-ones.[3]

-

Cobalt Phthalocyanine Catalysis: A heterogeneous catalyst, tetra-substituted sulfonated cobalt phthalocyanine (CoPcS), has been used for the synthesis in aqueous media, which simplifies product purification and allows for catalyst recycling.[3][4] The proposed mechanism involves the oxidation of Co(II) to Co(III), which then oxidizes the 2-mercaptobenzamide to a thiyl radical, initiating the cyclization.[3][4]

-

Metal-Free Catalysis: To create more sustainable processes, metal-free approaches have been explored. A potassium bromide (KBr)-catalyzed intramolecular oxidative cyclization under an oxygen atmosphere has been reported.[3]

Pathway 2: Synthesis from 2-(Alkylthio)benzonitrile Derivatives

This pathway is a robust method for producing high-purity 1,2-benzisothiazol-3(2H)-one and its derivatives. The synthesis begins with a 2-(alkylthio)benzonitrile, which is halogenated in an aqueous environment. For the target molecule, this compound, the corresponding starting material would be 5-chloro-2-(alkylthio)benzonitrile.

The general process involves:

-

Halogenation: Chlorine is introduced to a solution of the 2-(alkylthio)benzonitrile in hydrochloric acid at 45-50°C.[5]

-

Heating and pH Adjustment: The mixture is heated to 65-70°C. The pH is then adjusted to approximately 9 to form the alkali salt of the benzisothiazolone.[5]

-

Completion and Precipitation: The reaction is completed by heating at 100°C, followed by acidification to precipitate the high-purity final product.[5]

Pathway 3: Synthesis from 2,2'-Dithiobisbenzamide

Another common industrial route starts from 2,2'-dithiobisbenzamide. This method involves the reductive cleavage of the disulfide bond followed by cyclization. While several variations exist, a representative method uses a manganese catalyst.

A mixture of 2-mercaptobenzamide and 2,2'-dithiobisbenzamide can be heated in the presence of Mn(OH)3 and triethanolamine in ethanol under oxygen pressure to yield the desired product.[6] This method is effective and can produce high yields of the benzisothiazolone product.

Synthesis of N-Substituted Derivatives

Derivatization of the this compound core, particularly at the N-2 position, is crucial for modulating its biological activity and physical properties. The primary method for achieving this is through nucleophilic substitution.

Pathway 4: N-Alkylation via Nucleophilic Substitution

The nitrogen atom of the benzisothiazolone ring can act as a nucleophile after deprotonation with a suitable base. The resulting anion readily reacts with various electrophiles, such as alkyl halides or other halogenated compounds, to yield N-substituted derivatives.

A patented method describes the reaction of 5-chloro-1,2-benzisothiazol-3-one with halogenated paraffins.[7] The reaction conditions typically involve heating the reactants, often under reflux, for several hours. The choice of solvent can range from polar aprotic solvents like DMF to less polar options depending on the reactants' solubility.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the described synthetic pathways based on literature data for analogous compounds.

Table 1: Core Synthesis of Benzisothiazol-3(2H)-one Analogues

| Pathway | Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Mercaptobenzamide | CoPcS / O₂ | H₂O | 100 | 12 | 85-98 | [3][4] |

| 1 | 2-Mercaptobenzamide | CuI / O₂ | Dioxane | 100 | 12 | ~99 | [3] |

| 2 | 2-(Methylthio)benzaldehyde | 1. Hydroxylamine2. Chlorine | Toluene | 90-100 | 1 | 91 | [8] |

| 3 | 2,2'-Dithiobisbenzamide | Mn(OH)₃ | Ethanol | 120 | 10 | 90 | [6] |

Table 2: Synthesis of N-Substituted Derivatives

| Pathway | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product Class | Reference |

| 4 | 5-Chloro-1,2-benzisothiazol-3-one | Brominated Paraffin | N/A (neat) | Reflux | Not specified | N-alkylated polymer | [7] |

Detailed Experimental Protocols

Protocol for Pathway 3: Synthesis of 1,2-Benzisothiazol-3(2H)-one from 2,2'-Dithiobisbenzamide

This protocol is adapted from a literature procedure for the unsubstituted analogue and serves as a representative example.[6]

-

Reactor Setup: In a 250 mL reactor, charge a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (15.28 g total), Mn(OH)₃ (0.42 g), triethanolamine (0.60 g), and ethanol (160 mL).

-

Reaction: Heat the stirred mixture to 120°C. Introduce oxygen into the reactor to maintain a constant pressure of 0.2 MPa.

-

Monitoring: Continue the reaction for 10 hours.

-

Work-up: After the reaction is complete, stop the heating and carefully vent the reactor. Remove the ethanol solvent by rotary evaporation.

-

Purification: Add 100 mL of water to the residue and stir for 20 minutes. Filter the resulting suspension to collect the solid product.

-

Drying: Dry the filter cake to obtain the white solid product (Expected yield: ~90%, Purity: ~98% by LC).

General Protocol for Pathway 4: N-Alkylation

This is a general procedure for the N-alkylation of this compound.

-

Deprotonation: Dissolve this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF, THF). Add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0°C. Allow the mixture to stir for 30-60 minutes at room temperature.

-

Alkylation: Add the alkylating agent (e.g., an alkyl halide, R-X, 1.1 eq) dropwise to the solution.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by carefully adding water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted derivative.

References

- 1. Methylchloroisothiazolinone - Wikipedia [en.wikipedia.org]

- 2. 5-Chloro-2-methyl-4-isothiazolin-3-one | C4H4ClNOS | CID 33344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Applications of 1,2-Benzisothiazol-3(2H)-one in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

- 6. 1,2-Benzisothiazol-3(2H)-one synthesis - chemicalbook [chemicalbook.com]

- 7. CN107021935B - Benzisothiazolone derivatives, preparation method and application thereof - Google Patents [patents.google.com]

- 8. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]

A Technical Guide to the Biocidal Mechanism of 5-Chloro-1,2-benzisothiazol-3(2H)-one and its Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-1,2-benzisothiazol-3(2H)-one and its closely related, more widely studied analog, 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), are potent, broad-spectrum biocides. Their mechanism of action is rapid and multifaceted, initiated by an electrophilic attack on cellular thiols. The electron-deficient N-S bond in the isothiazolinone ring readily reacts with nucleophilic thiol groups found in cysteine residues of proteins and in the antioxidant glutathione. This covalent modification leads to the swift inhibition of essential enzymes, particularly dehydrogenases, disrupting critical metabolic pathways like cellular respiration and ATP synthesis.[1][2][3] The depletion of glutathione compromises the cell's antioxidant defenses, resulting in a surge of reactive oxygen species (ROS) and severe oxidative stress.[4][5] This cascade of events culminates in irreversible cellular damage—including compromised membrane integrity and damage to DNA and lipids—leading to rapid growth inhibition followed by cell death.[1][5]

Introduction to Isothiazolinone Biocides

1,2-benzisothiazol-3(2H)-one and its derivatives belong to the isothiazolinone class of heterocyclic organic compounds, which are utilized extensively as antimicrobial agents in industrial and consumer products.[4][6] The most commercially significant formulation, often referred to as Kathon™, is a 3:1 mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[2][4] The addition of a chlorine atom to the heterocyclic ring significantly enhances the biocidal activity.[5] While this guide addresses the user-specified this compound, the vast body of scientific literature focuses on CMIT. The core mechanism—centered on the reactivity of the chlorinated isothiazolinone ring—is conserved across these structurally similar molecules. These biocides exhibit high, fast-acting efficacy against a broad spectrum of microorganisms, including bacteria, fungi, and algae.[7][8]

Core Biocidal Mechanism of Action

The antimicrobial activity of isothiazolinones is a swift, two-step process: an initial, rapid inhibition of cellular growth and metabolism, followed by irreversible damage that results in cell death.[2][5]

The foundational mechanism is the chemical reaction between the isothiazolinone molecule and cellular thiols. The sulfur atom in the isothiazolinone ring is electron-deficient, making it a strong electrophile that readily reacts with cellular nucleophiles.[5] The primary targets are the thiol (-SH) groups of cysteine residues within proteins and small molecules like glutathione (GSH).[4][5][9] This interaction involves the cleavage of the N-S bond and the formation of disulfide adducts, which inactivates the target molecule.[5][10] The activity of CMIT can be rapidly quenched by the addition of thiol-containing compounds like cysteine and glutathione, confirming that these are the principal targets.[9][11]

Caption: Reaction of isothiazolinone with a cellular thiol group.

Many essential enzymes rely on cysteine residues for their catalytic activity and structural integrity. By targeting these thiol groups, isothiazolinones act as potent, non-specific enzyme inhibitors.[1] Key enzymes that are repressed include dehydrogenases involved in the Krebs cycle and the electron transport chain.[2][4] This disruption effectively halts critical metabolic functions:

-

Inhibition of Respiration: The flow of electrons through the electron transport chain is blocked.[1][3]

-

Depletion of ATP: The inhibition of oxidative phosphorylation leads to a significant decrease in intracellular ATP levels, starving the cell of energy.[1][2][12]

This rapid shutdown of central metabolic pathways leads to an immediate cessation of microbial growth, a state of induced stasis proportional to the biocide concentration.[9]

Caption: Workflow of metabolic inhibition by CMIT.

Downstream Cellular Effects and Toxicity

The initial reaction with thiols triggers a cascade of damaging downstream events that contribute to the irreversible lethal action of the biocide.

Glutathione (GSH) is a primary intracellular antioxidant responsible for neutralizing reactive oxygen species (ROS). The reaction of CMIT with GSH depletes this crucial defense, leading to a rapid accumulation of ROS.[4][13] This state of severe oxidative stress causes widespread, irreversible damage to cellular components, including:

-

Lipid Peroxidation: Damage to cell membranes, affecting their integrity and function.[14]

-

Protein Damage: Oxidation of other amino acid residues, leading to misfolding and loss of function.[5]

-

DNA Damage: ROS can cause strand breaks and mutations, contributing to lethality.[4][5]

While intracellular components are the primary target, CMIT also affects cellular membranes. Studies have shown an increase in cell membrane permeability upon exposure, leading to the leakage of essential ions and the disruption of critical ionic gradients.[5] In eukaryotic cells, CMIT exposure leads to significant mitochondrial damage, characterized by the disruption of the mitochondrial membrane potential, inhibition of oxidative phosphorylation, and a dynamic imbalance between mitochondrial fission and fusion.[12][15]

Caption: Overall cascade of cellular events induced by CMIT.

Quantitative Efficacy Data

The potency of isothiazolinones has been quantified across various studies and organisms.

Table 1: Antimicrobial Efficacy of CMIT

| Metric | Organism(s) | Concentration | Reference |

|---|---|---|---|

| Minimum Inhibitory Conc. (MIC) | Escherichia coli, Schizosaccharomyces pombe | 0.1 - 0.5 µg/mL | [9] |

| 48h Lethal Conc. 50% (LC₅₀) | Daphnia magna | 63.20 µg/L | [4] |

| Bacteriostatic Inhibition | L. sphaericus, A. lwoffii, S. salmoneum | Effective at various concentrations | [16] |

| Industrial Use (Sludge Stripper) | General Microbes | 150 - 300 mg/L (ppm) | [7] |

| Industrial Use (Biocide) | General Microbes | 80 - 100 mg/L (ppm) |[7][8] |

Table 2: Cellular Toxicity Data for CMIT (Eukaryotic Cells)

| Metric | Cell Type | Concentration | Effect | Reference |

|---|---|---|---|---|

| 50% Inhibition Conc. (IC₅₀) | Rat Alveolar Macrophages | 0.002 - 0.004 mM | Inhibition of oxidative burst & TNF-α secretion | [11] |

| Sub-lethal Concentration | Brain Endothelial Cells | 1 µg/mL | Mitochondrial-derived oxidative stress | [15] |

| Dose Range | SH-SY5Y Neuroblastoma | 12.5 - 50 µM | Reduced viability, increased LDH release |[17] |

Key Experimental Protocols

This experiment is crucial for demonstrating that thiols are the primary target of the biocide.

-

Prepare Microbial Culture: Grow a target microorganism (e.g., E. coli) to a standard density in a suitable liquid broth.

-

Prepare Biocide Solutions: Create a solution of CMIT at a concentration known to be inhibitory (e.g., 4x MIC).

-

Prepare Neutralizer Solutions: Prepare solutions of L-cysteine and glutathione at varying molar ratios relative to the CMIT concentration (e.g., 1:1, 2:1, 5:1).[11] Prepare control solutions with non-thiol amino acids (e.g., serine, histidine) as negative controls.[9][11]

-

Experimental Setup:

-

Control: Microbial culture + broth.

-

Positive Inhibition: Microbial culture + CMIT solution.

-

Neutralization: Microbial culture + pre-mixed solution of CMIT and a neutralizer (cysteine or glutathione).

-

Negative Control Neutralization: Microbial culture + pre-mixed solution of CMIT and a non-thiol amino acid.

-

-

Incubation and Measurement: Incubate all samples under appropriate growth conditions. Measure microbial growth over time using optical density (OD₆₀₀) or another viability assay.

-

Expected Outcome: The inhibitory effect of CMIT will be significantly reduced or eliminated in the presence of cysteine and glutathione, but not by the non-thiol amino acids, confirming the specific reaction with thiol groups.[9][11]

This assay quantifies the induction of oxidative stress.

-

Cell Culture: Culture a suitable cell line (e.g., bacterial or eukaryotic) to the desired confluency or density.

-

Loading with Fluorescent Probe: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). DCFDA is cell-permeable and non-fluorescent; upon oxidation by intracellular ROS, it is converted to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Exposure to Biocide: Treat the probe-loaded cells with various concentrations of CMIT for a defined period. Include an untreated control and a positive control (e.g., H₂O₂).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation/emission wavelengths for DCF.

-

Data Analysis: An increase in fluorescence intensity in CMIT-treated cells compared to the untreated control indicates an increase in intracellular ROS levels.

This is a standard method to determine the lowest concentration of a biocide that prevents visible growth of a microbe.

-

Prepare Inoculum: Grow the test microorganism overnight and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in cation-adjusted Mueller-Hinton Broth (or other suitable media).

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the CMIT stock solution in the broth to create a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control well (broth + inoculum, no biocide) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of CMIT in which no visible turbidity (growth) is observed. This can be determined by visual inspection or by reading the optical density with a plate reader.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. irochemical.com [irochemical.com]

- 8. CMIT/MIT Biocidal active substance - Green-Mountain Chem [green-mountainchem.com]

- 9. Growth inhibitory and biocidal activity of some isothiazolone biocides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Experimental determination of indoor air concentration of 5-chloro-2-methylisothiazol-3(2H)-one/ 2-methylisothiazol-3(2H)-one (CMIT/MIT) emitted by the use of humidifier disinfectant - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of 5-chloro-2-methyl-4-isothiazolin-3-one and other candidate biodiesel biocides on rat alveolar macrophages and NR8383 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of biocide chloromethylisothiazolinone/methylisothiazolinone (CMIT/MIT) mixture on C2C12 muscle cell damage attributed to mitochondrial reactive oxygen species overproduction and autophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Functional and dynamic mitochondrial damage by chloromethylisothiazolinone/methylisothiazolinone (CMIT/MIT) mixture in brain endothelial cell lines and rat cerebrovascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biocide mixture (CMIT/MIT) induces neurotoxicity through the upregulation of the MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Chloro-1,2-benzisothiazol-3(2H)-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize 5-Chloro-1,2-benzisothiazol-3(2H)-one. Due to the limited availability of specific experimental spectra for this compound in publicly accessible databases, this document leverages data from its parent compound, 1,2-benzisothiazol-3(2H)-one, as a reference to discuss expected spectral characteristics. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are provided to facilitate the analysis of this class of compounds.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical and materials science research. Its structural elucidation and purity assessment are critically dependent on a combination of spectroscopic techniques. This guide outlines the fundamental principles and expected outcomes for the NMR, IR, and MS analysis of this compound.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Data of 1,2-benzisothiazol-3(2H)-one [1][2]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.08 - 8.06 | m | Aromatic CH |

| 7.67 - 7.61 | m | Aromatic CH |

| 7.45 - 7.41 | m | Aromatic CH |

| 9.64 (broad) | s | NH |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Data of 1,2-benzisothiazol-3(2H)-one [1][3]

| Chemical Shift (ppm) | Assignment |

| 169.08 | C=O |

| 144.89 | Quaternary C |

| 131.65 | Aromatic CH |

| 125.90 | Aromatic CH |

| 125.24 | Aromatic CH |

| 124.31 | Quaternary C |

| 120.75 | Aromatic CH |

Solvent: CDCl₃, Frequency: 100.40 MHz

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions of 1,2-benzisothiazol-3(2H)-one

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H Stretch |

| ~1680 | C=O Stretch (Amide) |

| ~1600-1450 | C=C Stretch (Aromatic) |

| ~1350 | C-N Stretch |

| ~750 | C-S Stretch |

Note: The IR spectrum for 1,2-benzisothiazol-3(2H)-one is available on platforms like ChemicalBook, though specific peak values are not always listed.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of 1,2-benzisothiazol-3(2H)-one [4]

| m/z | Ion |

| 151 | [M]⁺ |

| 134 | [M-OH]⁺ |

| 109 | [M-C₂H₂O]⁺ |

| 90 | [C₆H₄N]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[5][6]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Apply pressure to the solid sample to ensure good contact with the crystal.[6] Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples, and volatilized.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Benzisothiazol-3(2H)-one(2634-33-5) 1H NMR spectrum [chemicalbook.com]

- 3. 1,2-Benzisothiazol-3(2H)-one(2634-33-5) 13C NMR [m.chemicalbook.com]

- 4. 1,2-Benzisothiazol-3(2H)-one(2634-33-5) MS spectrum [chemicalbook.com]

- 5. agilent.com [agilent.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal Decomposition and Stability of 5-Chloro-1,2-benzisothiazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition and stability of 5-Chloro-1,2-benzisothiazol-3(2H)-one (CAS No. 4337-43-3). Due to the limited availability of detailed public research on this specific compound, this guide synthesizes available data, outlines standardized experimental protocols for its analysis, and provides logical frameworks for assessing its stability.

Introduction

This compound is a biocide and preservative used in various industrial applications. Understanding its thermal stability is critical for ensuring safe handling, storage, and formulation, as well as for predicting its environmental fate. This guide summarizes the key thermal properties, provides detailed methodologies for its analysis, and presents visual representations of experimental workflows and stability considerations.

Thermal Stability and Decomposition Data

Quantitative data on the thermal decomposition of this compound is primarily available from safety data sheets, which often cite standardized testing methods. The following table summarizes the key thermal decomposition data obtained from Differential Scanning Calorimetry (DSC) analysis performed in accordance with OECD Guideline 113.

Table 1: Thermal Decomposition Data for this compound

| Parameter | Value | Method | Heating Rate | Source |

| Onset of Decomposition (1st Event) | 165 °C | DSC (OECD 113) | 2.5 K/min | [1] |

| Energy Release (1st Event) | 70 kJ/kg | DSC (OECD 113) | 2.5 K/min | [1] |

| Onset of Decomposition (2nd Event) | 315 °C | DSC (OECD 113) | 2.5 K/min | [1] |

| Energy Release (2nd Event) | 300 kJ/kg | DSC (OECD 113) | 2.5 K/min | [1] |

| Melting Point | >260 °C (sublimes) | Not Specified | Not Specified |

Note: The reported melting point of >260°C with sublimation appears to conflict with the initial onset of decomposition at 165°C. It is likely that the compound undergoes significant decomposition before a true melting point is reached.

Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not extensively published. However, based on the cited OECD 113 standard and general best practices in thermal analysis, the following methodologies can be applied.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events (e.g., melting, decomposition) and the associated heat flow.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed in a suitable sample pan (e.g., aluminum, hermetically sealed for volatile substances).

-

Reference: An empty, hermetically sealed sample pan is used as a reference.

-

Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 2.5 K/min, as cited in the available data, or other standard rates like 10 K/min) over a defined temperature range (e.g., from ambient to 400°C).

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. Exothermic and endothermic events are identified, and the onset temperature and enthalpy of these events are calculated.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, indicating mass loss due to decomposition or volatilization.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: An accurately weighed sample (typically 5-10 mg) is placed in a tared sample pan (e.g., platinum or ceramic).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 K/min) over a specified temperature range (e.g., from ambient to 600°C).

-

Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve provides information on the temperatures at which mass loss occurs and the magnitude of the mass loss. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum mass loss rates.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Caption: Workflow for Thermal Analysis of this compound.

Factors Influencing Isothiazolinone Stability

While specific data for this compound is limited, the stability of the broader isothiazolinone class of compounds is known to be influenced by several factors. The following diagram illustrates these relationships.

Caption: Factors Affecting the Stability of Isothiazolinone Compounds.

Discussion and Conclusion

The available data indicates that this compound begins to decompose at a relatively moderate temperature of 165°C, with a more energetic decomposition event occurring at 315°C. This suggests that while the compound is stable at ambient temperatures, exposure to elevated temperatures during processing or storage could lead to degradation. The lack of detailed studies on the decomposition products and kinetics represents a significant knowledge gap. Further research employing techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) would be invaluable for identifying the volatile decomposition products and elucidating the degradation pathway. A comprehensive kinetic study using multiple heating rates in both DSC and TGA would allow for the determination of activation energies and the prediction of shelf-life under various temperature conditions. For professionals in drug development and other fields where this compound might be used, it is crucial to consider these thermal stability limitations in formulation and process design to ensure product quality and safety.

References

The Solubility Profile of 5-Chloro-1,2-benzisothiazol-3(2H)-one in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Chloro-1,2-benzisothiazol-3(2H)-one, a compound of significant interest in various industrial and pharmaceutical applications. While precise quantitative solubility data in a range of organic solvents is not extensively documented in publicly available literature, this guide consolidates the existing qualitative information and furnishes detailed experimental protocols for researchers to determine these parameters in their own laboratory settings.

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in various organic solvents. The available information is qualitative, indicating the solvents in which the compound is known to be soluble.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Solvent | Chemical Formula | Type | Qualitative Solubility |

| Dimethylformamide (DMF) | C₃H₇NO | Polar aprotic | Soluble[1] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | Soluble[1] |

| Methanol | CH₃OH | Polar protic | Soluble[1] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at a given temperature is not specified.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the quantitative solubility of this compound, a standard experimental protocol based on the equilibrium shake-flask method is detailed below. This method is widely accepted for determining the saturation solubility of a compound in a specific solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

Caption: Workflow for experimental determination of solubility.

Caption: Factors influencing the solubility of a compound.

References

An In-depth Technical Guide to 5-Chloro-1,2-benzisothiazol-3(2H)-one (CAS 4337-43-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-1,2-benzisothiazol-3(2H)-one, with CAS number 4337-43-3, is a synthetic organic compound belonging to the isothiazolinone class of chemicals. Isothiazolinones are well-recognized for their potent biocidal properties and are extensively used as preservatives and antimicrobial agents in a wide array of industrial and consumer products. This technical guide provides a comprehensive overview of the known chemical properties, safety data, and the general mechanism of action of this compound and its class. It is important to note that while extensive research exists for the isothiazolinone class, detailed experimental protocols and specific signaling pathway studies for this compound are not extensively documented in publicly available scientific literature.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and assessment of its environmental fate.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNOS | [1] |

| Molecular Weight | 185.63 g/mol | [1][2] |

| Appearance | Off-white to pale yellow solid | [3] |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Soluble in DMF, DMSO, and Methanol. | |

| InChI Key | IYFOEVOXKZUQPJ-UHFFFAOYSA-N | [2] |

| SMILES | Clc1ccc2c(c1)C(=O)NS2 | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard communication.

GHS Classification

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life |

Data compiled from multiple safety data sheets.

Precautionary Statements and Personal Protective Equipment (PPE)

Safe handling of this compound is paramount to minimize exposure and associated risks. The following precautionary statements and PPE recommendations are derived from various safety data sheets.[4][5]

| Category | Precautionary Statement Codes | Recommendations |

| Prevention | P261, P264, P270, P272, P273, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Contaminated work clothing should not be allowed out of the workplace. Avoid release to the environment. Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P301+P312, P302+P352, P305+P351+P338, P333+P313, P362+P364, P391 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation or rash occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. Collect spillage. |

| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and protective clothing.[5]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Mechanism of Action

The biocidal activity of isothiazolinones, including this compound, is attributed to their ability to disrupt essential cellular processes in microorganisms.[5][6] The primary mechanism involves a two-step process:

-

Rapid Inhibition of Growth and Metabolism: Upon entering a microbial cell, isothiazolinones quickly inhibit key metabolic pathways, including cellular respiration and energy production.[5]

-

Irreversible Cellular Damage: This is followed by the covalent modification of cellular components, leading to irreversible damage and cell death.[6]

The key molecular interaction is the reaction of the electrophilic sulfur atom in the isothiazolinone ring with nucleophilic residues, particularly the thiol groups (-SH) of cysteine in proteins and enzymes.[6] This leads to the formation of disulfide bonds, causing a loss of protein function and ultimately, cell death.

Caption: General mechanism of action of isothiazolinone biocides.

Experimental Protocols

General Workflow for Biocidal Efficacy Testing

The following diagram illustrates a general workflow for evaluating the antimicrobial activity of a biocide like this compound.

Caption: A generalized workflow for assessing the biocidal efficacy of a chemical compound.

Conclusion

This compound is an effective biocide with a well-understood general mechanism of action characteristic of the isothiazolinone class. Its chemical properties and safety profile necessitate careful handling and adherence to recommended safety protocols. While this guide provides a comprehensive summary of the currently available information, it is important for researchers and drug development professionals to acknowledge the limited public data on specific experimental protocols and signaling pathways for this particular compound. Further research would be beneficial to fully elucidate its biological interactions and potential applications.

References

A Comprehensive Guide to the Synthesis of N-Substituted 1,2-Benzisothiazol-3(2H)-ones

For Researchers, Scientists, and Drug Development Professionals

The 1,2-benzisothiazol-3(2H)-one scaffold is a privileged heterocyclic motif present in a wide array of compounds with significant biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The substituent on the nitrogen atom plays a crucial role in modulating the pharmacological profile of these molecules. This technical guide provides a comprehensive literature review of the primary synthetic strategies for preparing N-substituted 1,2-benzisothiazol-3(2H)-ones, focusing on the synthesis of the core scaffold and its subsequent N-functionalization. Detailed experimental protocols for key reactions are provided, along with quantitative data summarized in tables for comparative analysis.

I. Synthesis of the 1,2-Benzisothiazol-3(2H)-one Core

The initial step in the synthesis of many N-substituted derivatives is the construction of the parent 1,2-benzisothiazol-3(2H)-one ring system. Several efficient methods have been developed, primarily involving intramolecular cyclization of 2-thio-substituted benzamide precursors.

Intramolecular Oxidative Cyclization of 2-Mercaptobenzamides

A prevalent and effective strategy for forming the 1,2-benzisothiazol-3(2H)-one core is the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. This approach involves the formation of a nitrogen-sulfur (N-S) bond through the coupling of N-H and S-H bonds. Various catalytic systems have been developed to facilitate this transformation.

A general workflow for this process is outlined below:

References

5-chlorobenzisothiazolone synonyms and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-chlorobenzisothiazolone, a potent antimicrobial agent. The document details its chemical identifiers and synonyms, physicochemical properties, experimental protocols for its synthesis and analysis, and its mechanism of action.

Chemical Identifiers and Synonyms

5-Chlorobenzisothiazolone is known by several names and is registered under various chemical identifiers. These are crucial for accurate identification and sourcing of the compound in a research and development setting.

| Identifier Type | Identifier | Citation |

| IUPAC Name | 5-Chloro-1,2-benzisothiazol-3(2H)-one | [1] |

| Synonyms | 5-Chlorobenzisothiazolone, 5-Chloro-1,2-benzisothiazolin-3-one, 5-Chloro-2-benzisothiazolin-3-one | [1][2] |

| CAS Number | 4337-43-3 | [1][2] |

| EINECS Number | 224-385-1 | [1] |

| Molecular Formula | C₇H₄ClNOS | [1][2] |

| InChI Key | IYFOEVOXKZUQPJ-UHFFFAOYSA-N | |

| SMILES | Clc1ccc2c(c1)C(=O)NS2 |

Physicochemical Properties

Understanding the physicochemical properties of 5-chlorobenzisothiazolone is essential for its application in various formulations and for predicting its behavior in biological systems.

| Property | Value | Citation |

| Molecular Weight | 185.63 g/mol | [2] |

| Melting Point | 265-266 °C | [1] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in DMF, DMSO, and Methanol | [1] |

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and analysis of 5-chlorobenzisothiazolone, based on established methods for related benzisothiazolinone compounds.

Synthesis of this compound

A common route for the synthesis of 1,2-benzisothiazol-3-ones involves the cyclization of 2-mercaptobenzamides or related precursors. The introduction of the chlorine atom at the 5-position can be achieved by starting with a correspondingly substituted precursor, such as 4-chloro-2-mercaptobenzamide.

Reaction Scheme:

A plausible synthetic route involves the oxidative cyclization of 4-chloro-2-mercaptobenzamide.

General Procedure:

-

Starting Material Preparation: Synthesize 4-chloro-2-mercaptobenzamide from commercially available precursors.

-

Oxidative Cyclization: Dissolve 4-chloro-2-mercaptobenzamide in a suitable organic solvent. Add an oxidizing agent, such as a solution of iodine or a peroxide, dropwise at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified.

-

Purification: The crude 5-chlorobenzisothiazolone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a solid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the identification and quantification of isothiazolinones.

General HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column is typically used for the separation of isothiazolinones.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often employed. The specific gradient program will depend on the exact column and system used.

-

Detection: UV detection at a wavelength of approximately 275-285 nm is suitable for 5-chlorobenzisothiazolone.

-

Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol or the mobile phase, and filtered through a 0.45 µm filter before injection.

-

Quantification: Quantification is typically performed using an external standard method with a calibration curve generated from standards of known concentrations.

Mechanism of Action

The biocidal activity of 5-chlorobenzisothiazolone, like other isothiazolinones, is attributed to its ability to act as an electrophile. The sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack by thiol groups present in the cysteine residues of microbial proteins.

This interaction leads to the formation of a disulfide bond, which can inactivate critical enzymes involved in cellular respiration and energy metabolism. The disruption of these essential metabolic pathways ultimately results in microbial cell death.

Fig. 1: Proposed Mechanism of Action of 5-Chlorobenzisothiazolone

References

Methodological & Application

Application Notes & Protocols for the Detection of 5-Chloro-1,2-benzisothiazol-3(2H)-one

Introduction

5-Chloro-1,2-benzisothiazol-3(2H)-one, a chlorinated derivative of 1,2-benzisothiazolin-3-one, is a biocide used to control microbial growth in various industrial and consumer products. Due to its potential as a skin sensitizer and the need to comply with regulatory limits, accurate and sensitive analytical methods for its detection in different materials are crucial. These application notes provide detailed protocols for the quantification of this compound, often analyzed in conjunction with other isothiazolinones like 5-Chloro-2-methyl-4-isothiazolin-3-one (CMIT), using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

Several analytical techniques have been established for the determination of isothiazolinones in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common approach due to its robustness and sensitivity.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, particularly for environmental samples, and may require a derivatization step for certain isothiazolinones to improve chromatographic performance.[1][3]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC offers a reliable and widely accessible method for the quantification of this compound. The choice between UV and MS/MS detection depends on the required sensitivity and the complexity of the sample matrix.

Quantitative Data Summary for HPLC Methods

| Parameter | HPLC-UV | HPLC-MS/MS | Reference |

| Linearity Range | 0.44 - 17.43 ppm (for CMIT) | 0.010 - 1.0 mg/L | [4][5],[6] |

| **Correlation Coefficient (R²) | > 0.999 | > 0.9990 | [4][5],[7] |

| Limit of Detection (LOD) | Not explicitly stated for this compound | 0.010 mg/L | [6] |

| Limit of Quantification (LOQ) | Not explicitly stated for this compound | 0.020 mg/L | [6] |

| Recovery | 90 - 106% | 81.5 - 107.3% | [4][5][8][9],[6] |

| Relative Standard Deviation (RSD) | < 2% (Intermediate Precision) | < 5.9% | [4][5][8][9],[6] |

Experimental Protocol: HPLC-UV for Cosmetics (e.g., Wet Wipes)

This protocol is adapted from a method for the analysis of isothiazolinones in cosmetic products.[4][5][8][9]

1. Sample Preparation:

-

Extraction:

-

Take a representative sample of the material (e.g., a single wet wipe).

-

Perform ultrasonication of the sample in a suitable solvent to extract the analytes.

-

Further purify the extract using solid-phase extraction (SPE) and liquid-liquid extraction.

-

-

Filtration:

-

Filter the final extract through a 0.45 µm membrane filter prior to injection.[10]

-

2. Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography system with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[10]

-

Mobile Phase: A mixture of acetic acid and methanol (e.g., 80:20 v/v) in an isocratic mode.[4][5][8][9]

3. Calibration:

-

Prepare a series of standard solutions of this compound in the mobile phase.

-

Inject the standards and construct a calibration curve by plotting the peak area against the concentration.

4. Analysis:

-

Inject the prepared sample extract into the HPLC system.

-

Identify the peak corresponding to this compound by comparing the retention time with that of the standard.

-

Quantify the concentration using the calibration curve.

Experimental Workflow: HPLC Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high selectivity and sensitivity, making it suitable for the analysis of this compound in complex environmental matrices.

Quantitative Data Summary for GC-MS Methods

| Parameter | GC-MS | Reference |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | [3][11] |

| Repeatability | < 10% | [3][11] |

Experimental Protocol: GC-MS for Environmental Water Samples

This protocol is based on a method for the determination of isothiazolinones in environmental waters.[3][11]

1. Sample Preparation:

-

Pre-concentration:

2. GC-MS Conditions:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Derivatization: For some isothiazolinones, derivatization may be necessary to improve chromatographic performance.

-

Analysis: The concentrated extract is injected into the GC-MS system for separation and detection.

3. Data Analysis:

-

The mass spectrometer is used for the qualitative and quantitative analysis of the target compounds.

Experimental Workflow: GC-MS Analysis

Logical Relationship for Method Selection

The choice of analytical method depends on several factors, including the sample matrix, the required level of sensitivity, and the available instrumentation.

Disclaimer: These protocols provide a general guideline. Specific parameters should be optimized and validated for each unique sample matrix and analytical instrumentation. Always refer to relevant safety data sheets and standard operating procedures when handling chemicals and operating analytical instruments.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantification of Methylisothiazolinone and Methylchloroisothiazolinone Preservatives by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [repository.kaust.edu.sa]

- 9. scilit.com [scilit.com]

- 10. keidy.com.tw [keidy.com.tw]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing the Antifungal Activity of 1,2-Benzisothiazol-3(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for evaluating the antifungal activity of novel 1,2-benzisothiazol-3(2H)-one (BIT) derivatives. The described methods are based on established standards to ensure reproducibility and comparability of results.

Introduction

1,2-benzisothiazol-3(2H)-one (BIT) and its derivatives are a class of heterocyclic compounds that have garnered significant interest for their broad-spectrum antimicrobial properties.[1][2] The core mechanism of action for isothiazolinones involves the electrophilic sulfur atom in the heterocyclic ring. This atom readily reacts with thiol-containing enzymes and proteins within microbial cells, leading to the disruption of essential cellular processes and ultimately, cell death.[3][4][5] This mode of action makes BIT derivatives promising candidates for the development of new antifungal agents, particularly in light of the increasing prevalence of drug-resistant fungal strains.[6]

This document outlines the necessary protocols for the synthesis of BIT derivatives, selection and preparation of fungal strains, and the determination of their antifungal efficacy using the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Data Presentation

The antifungal activity of the synthesized 1,2-benzisothiazol-3(2H)-one derivatives is quantitatively summarized by their Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[7] The following table presents hypothetical MIC data for a series of BIT derivatives against common fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Benzisothiazol-3(2H)-one Derivatives against Various Fungal Strains (µg/mL)

| Compound | Candida albicans (ATCC 90028) | Candida glabrata (ATCC 90030) | Cryptococcus neoformans (ATCC 90112) | Aspergillus fumigatus (ATCC 204305) | Trichophyton rubrum (ATCC 28188) |

| BIT-Derivative 1 | 8 | 16 | 4 | 16 | 2 |

| BIT-Derivative 2 | 4 | 8 | 2 | 8 | 1 |

| BIT-Derivative 3 | 16 | 32 | 8 | 32 | 4 |

| BIT-Derivative 4 | 2 | 4 | 1 | 4 | 0.5 |

| Fluconazole | 1 | 16 | 4 | >64 | 8 |

| Amphotericin B | 0.5 | 0.5 | 0.25 | 1 | 1 |

Experimental Protocols

Synthesis of 1,2-Benzisothiazol-3(2H)-one Derivatives

A general method for the synthesis of N-substituted 1,2-benzisothiazol-3(2H)-one derivatives involves the reaction of 2-mercaptobenzamide with an appropriate electrophile. The following is a representative synthetic scheme. Specific reaction conditions such as solvent, temperature, and reaction time should be optimized for each derivative.

-

Preparation of 2-Mercaptobenzamide: This starting material can be synthesized from 2-mercaptobenzoic acid.

-

N-Alkylation/Arylation:

-

To a solution of 2-mercaptobenzamide in a suitable solvent (e.g., DMF, DMSO), add a base (e.g., NaH, K₂CO₃) to generate the corresponding anion.

-

Add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted phenyl iodide) to the reaction mixture.

-

Stir the reaction at an appropriate temperature until completion, monitored by thin-layer chromatography (TLC).

-

-

Oxidative Cyclization:

-

The N-substituted 2-mercaptobenzamide is then subjected to an oxidative cyclization to form the 1,2-benzisothiazol-3(2H)-one ring. This can be achieved using various oxidizing agents (e.g., O₂, Cu(I) catalyst).[8]

-

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography. The structure and purity of the synthesized derivatives should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Fungal Strains and Culture Conditions

A panel of clinically relevant fungal strains should be used to evaluate the spectrum of antifungal activity.[9] Recommended strains include:

-

Yeasts: Candida albicans, Candida glabrata, Cryptococcus neoformans

-

Molds: Aspergillus fumigatus

-

Dermatophytes: Trichophyton rubrum

Strains should be obtained from a recognized culture collection (e.g., ATCC). Yeasts are typically grown on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Molds are grown on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[10][11][12]

-

Preparation of Inoculum:

-

Yeasts: Prepare a cell suspension in sterile saline from a 24-hour-old culture. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

Molds: Harvest spores from a mature culture by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the spore suspension to a concentration of 0.4-5 x 10⁴ spores/mL in RPMI-1640 medium.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of each BIT derivative in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the compounds in RPMI-1640 medium in a 96-well microtiter plate to cover a desired concentration range (e.g., 0.125 to 256 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

-

Incubate the plates at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for molds.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control. For azoles and echinocandins against yeasts, the endpoint is typically a ≥50% reduction in growth.[13][14] For amphotericin B and for molds, a ≥90% or 100% inhibition is often used.[13][15] The endpoint for novel compounds should be clearly defined.

-

Mandatory Visualizations

Caption: Workflow for assessing the antifungal activity of BIT derivatives.

Caption: Proposed mechanism of action for BIT derivatives in fungal cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal activity of a series of 1,2-benzisothiazol-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiazolinone - Wikipedia [en.wikipedia.org]

- 6. idse.net [idse.net]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antifungal Activity Test Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 10. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 12. journals.asm.org [journals.asm.org]

- 13. journals.asm.org [journals.asm.org]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

Using 5-Chloro-1,2-benzisothiazol-3(2H)-one in proteomics research

Application Notes: 5-Chloro-1,2-benzisothiazol-3(2H)-one

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound, a compound belonging to the isothiazolinone class, is a well-documented antimicrobial agent. Its primary mechanism of action involves the disruption of critical physiological functions in microbes, such as growth, respiration, and energy production. This activity stems from its ability to destroy protein thiols and generate free radicals, leading to cell death. While extensively used as a biocide, its direct application in mainstream proteomics research as a tool or probe is not established in scientific literature. However, its known reactivity towards protein thiols (cysteine residues) suggests a potential, albeit unexplored, utility in chemical proteomics for specialized applications.

Principle

The core reactivity of this compound and related isothiazolones is their electrophilic nature, which allows them to react with nucleophilic residues on proteins, particularly the thiol group of cysteine.[1] This covalent modification can inactivate enzymes that rely on cysteine for their catalytic activity.[1][2] In theory, this reactivity could be harnessed in a chemical proteomics workflow. Chemical proteomics utilizes reactive small molecules, often called probes, to covalently label specific amino acid residues or classes of proteins for subsequent enrichment and identification by mass spectrometry.[3][4][5][6]

The workflow would involve treating a complex protein mixture (e.g., a cell lysate) with this compound. Proteins that react with the compound would be "tagged." If a modified version of the compound containing a reporter group (like a biotin tag or a clickable alkyne group) were used, these tagged proteins could be selectively pulled down and identified. This approach, known as Activity-Based Protein Profiling (ABPP), is a powerful tool for discovering novel drug targets and understanding protein function.[4][6]

Limitations

It is critical to note that this compound is a broad-spectrum biocide and its reactivity is not specific to a single protein target.[2] This lack of specificity would be a significant challenge in a proteomics context, potentially leading to the modification of a large number of proteins and complicating data analysis. The primary literature on this compound focuses on its efficacy as a biocide and its toxicological effects, with no published protocols for its use as a proteomics probe.[7][8][9] Therefore, the following protocols are hypothetical and based on established chemical proteomics principles.

Hypothetical Protocols for Proteomics Research

The following are theoretical protocols that would require significant optimization and validation.

Protocol 1: In-vitro Labeling of Cysteine-Containing Proteins

Objective: To identify proteins in a cell lysate that are susceptible to modification by this compound. This protocol assumes the use of a synthetically modified version of the compound that includes an alkyne handle for click chemistry.

Materials:

-

Cells of interest (e.g., HeLa, Jurkat)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein concentration assay kit (e.g., BCA assay)

-

Alkynyl-5-Chloro-1,2-benzisothiazol-3(2H)-one probe

-

Azide-biotin tag

-

Copper(II) sulfate, TBTA, and sodium ascorbate (for click chemistry)

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with varying concentrations of SDS)

-

Elution buffer (e.g., 8M urea)

-

DTT and Iodoacetamide

-

Trypsin (mass spectrometry grade)

-

LC-MS/MS equipment

Procedure:

-

Cell Lysis: Harvest cells and prepare a clarified protein lysate using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Probe Labeling: Incubate the lysate (e.g., 1 mg of total protein) with the alkynyl-probe at a final concentration of 10-50 µM for 1 hour at 37°C.

-

Click Chemistry: Add the azide-biotin tag, copper(II) sulfate, TBTA, and sodium ascorbate to the labeled lysate. Incubate for 1 hour at room temperature to attach the biotin tag to the probe-labeled proteins.

-

Enrichment: Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C to capture the biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

On-Bead Digestion:

-

Resuspend the beads in an appropriate buffer.

-

Reduce the proteins with DTT (10 mM) for 30 minutes at 56°C.

-

Alkylate with iodoacetamide (55 mM) for 20 minutes in the dark.

-

Digest the proteins with trypsin overnight at 37°C.

-

-

Sample Preparation for MS: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip.

-

LC-MS/MS Analysis: Analyze the peptides by nano-LC-MS/MS.

-

Data Analysis: Search the resulting spectra against a protein database to identify the enriched proteins.

Protocol 2: Competitive Profiling for Target Identification

Objective: To identify specific protein targets of a non-tagged version of this compound by competing against a broad-spectrum cysteine-reactive probe.

Materials:

-

All materials from Protocol 1

-

This compound (non-tagged)

-

A broad-spectrum, alkyne-functionalized cysteine-reactive probe (e.g., iodoacetamide-alkyne)

Procedure:

-

Cell Lysis and Quantification: Prepare and quantify cell lysate as in Protocol 1.

-

Competitive Incubation:

-

Treatment Group: Pre-incubate the lysate with an excess of this compound for 1 hour at 37°C.

-

Control Group: Incubate the lysate with vehicle (e.g., DMSO).

-

-

Probe Labeling: Add the alkyne-functionalized cysteine-reactive probe to both the treatment and control groups. Incubate for 1 hour at 37°C.

-

Click Chemistry, Enrichment, and Digestion: Proceed with steps 4-7 from Protocol 1 for both groups.

-

Quantitative Mass Spectrometry:

-

Label the peptides from each group with isobaric tags (e.g., TMT reagents).

-

Combine the labeled peptide samples.

-

-

LC-MS/MS Analysis: Analyze the combined sample by LC-MS/MS.

-

Data Analysis: Identify and quantify the peptides. Proteins whose corresponding peptide signals are significantly reduced in the treatment group are potential targets of this compound.

Data Presentation

Quantitative data from the competitive profiling experiment (Protocol 2) should be summarized in a table to highlight potential protein targets.

| Protein ID | Gene Name | Protein Name | TMT Ratio (Treatment/Control) | p-value | Description |

| P04040 | GAPDH | Glyceraldehyde-3-phosphate dehydrogenase | 0.25 | <0.01 | Known to have a reactive cysteine in its active site. |